molecular formula C21H18F2N2O4S2 B2680545 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005300-74-2

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2680545
CAS No.: 1005300-74-2
M. Wt: 464.5
InChI Key: CQISWBUERRQWHY-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H18F2N2O4S2 and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound is utilized in the synthesis of ring-fluorinated isoquinolines and quinolines. These fluorinated compounds are achieved through intramolecular substitution processes. The use of sulfonamide moieties facilitates the formation of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives in high yields (Ichikawa et al., 2006).

Development of Caged Zn2+ Probes

This compound is instrumental in developing "caged" Zn2+ probes. These probes are designed for specific applications, such as tracking zinc ion fluctuations in biological systems. The molecule undergoes specific reactions in the presence of Zn2+, which leads to significant changes in fluorescence emission (Aoki et al., 2008).

Fluorophores for Zinc(II) Detection

It's used in the study of zinc(II) specific fluorophores. Such fluorophores are crucial for investigating intracellular Zn2+ concentrations. The derivatives of this compound demonstrate varying fluorescence characteristics when bound to Zn2+, providing insights into the factors affecting the fluorescence of these fluorophores (Kimber et al., 2001).

Inhibition of Cyclooxygenase Enzymes

This compound is part of a series synthesized for inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammatory processes. Introduction of a fluorine atom into these derivatives is found to notably increase their selectivity and potency as COX-2 inhibitors (Hashimoto et al., 2002).

Cancer Research and Apoptotic Effects

It is also investigated in cancer research, particularly in the synthesis of new sulfonamide derivatives. These compounds have been studied for their pro-apoptotic effects on various cancer cell lines, indicating their potential use in cancer therapy (Cumaoğlu et al., 2015).

Investigation in X-ray Crystallography

This compound and its derivatives are subjects of X-ray crystallographic studies. These investigations enhance our understanding of their molecular structures and potential interactions in different states, which is crucial for designing more effective drugs (Gelbrich et al., 2011).

Properties

IUPAC Name

2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-7-10-18(11-8-16)31(28,29)25-13-3-4-15-14-17(9-12-20(15)25)24-30(26,27)21-6-2-1-5-19(21)23/h1-2,5-12,14,24H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQISWBUERRQWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.